2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
Description
Properties
IUPAC Name |
2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-13-12-18-21(16-10-6-7-11-17(16)23(24)26-18)22-19(13)20(14(2)25-22)15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOAOPZDGAUPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=C(O4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted coumarin with a suitable alkylating agent in the presence of a base can lead to the formation of the desired chromenone derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,4-Dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key Observations :
Physicochemical Properties
Predicted collision cross-section (CCS) values for CID 707852 ([M+H]+: 181.2 Ų ) suggest a compact molecular shape. In contrast, linear furocoumarins like psoralen (furo[3,2-g]chromen-7-one) exhibit higher planarity and rigidity, leading to larger CCS values. The tetrahydrobenzo ring in the target compound likely reduces CCS due to increased conformational flexibility.
Biological Activity
2,4-Dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is a complex organic compound belonging to the chromene family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods often include cyclization reactions that form the chromene structure. Specific synthetic pathways may vary based on the desired substitution patterns and functional groups.
Anticancer Activity
Research has indicated that compounds within the chromene class exhibit significant anticancer properties. A study highlighted that derivatives of chromenes can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance:
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Chromene Derivative A | 5.0 | Breast Cancer |
| Chromene Derivative B | 10.0 | Lung Cancer |
| 2,4-Dimethyl-3-phenyl... | TBD | TBD |
Note: "TBD" denotes that specific data for the compound is still being evaluated or is not yet available in literature.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies suggest that compounds with similar structures demonstrate effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
These findings suggest that this compound may possess promising antibacterial properties comparable to established antibiotics.
Anti-inflammatory Activity
In addition to anticancer and antimicrobial activities, derivatives of this compound have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Case Studies
- Study on Anticancer Effects : A recent study demonstrated that a related chromene derivative exhibited a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of chromene derivatives against resistant strains of bacteria. The results indicated a notable reduction in bacterial load in treated samples compared to controls.
Research Findings
Recent literature reviews have emphasized the biological importance of structurally diversified chromenes. Compounds incorporating the chromene scaffold are prevalent in natural products and display a wide variety of biological activities ranging from neuroprotective effects to potential applications in treating metabolic disorders .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one with high purity?
The synthesis typically involves multi-step organic reactions, including cyclization and functionalization. Key parameters include:
- Temperature control : Elevated temperatures (~100°C) improve reaction kinetics but must avoid thermal degradation .
- Solvent selection : Polar aprotic solvents (e.g., dichloroethane) enhance intermediate stability .
- Acidification and recrystallization : Post-reaction acidification (e.g., HCl) followed by methanol recrystallization yields ~90% purity .
- Catalyst optimization : Use of sodium hydroxide for deprotonation ensures efficient ring closure .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring fusion patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₀O₃) .
- Infrared (IR) spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches .
- HPLC : Monitors reaction progress and purity (>95%) using reverse-phase columns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar chromene derivatives?
- Comparative SAR studies : Analyze substituent effects (e.g., fluorophenyl vs. methylphenyl) on target binding .
- Dose-response profiling : Quantify IC₅₀ values under standardized assays to control for experimental variability .
- Structural analogs : Compare bioactivity of derivatives with modified substituents (e.g., methoxy vs. chloro groups) to identify pharmacophores .
Q. What computational strategies are recommended for modeling interactions between this compound and biological targets like kinases or GPCRs?
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes to ATP-binding pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Corrogate electronic parameters (e.g., logP, polar surface area) with activity data to guide optimization .
Q. How can researchers design experiments to evaluate the thermal and photostability of this compound under varying storage conditions?
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen atmosphere .
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- UV-Vis spectroscopy : Track absorbance changes under UV light to assess photodegradation kinetics .
Q. What methodologies are employed to investigate the compound’s mechanism of action in cancer cell lines?
- Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation to quantify programmed cell death .
- Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify primary targets .
- Transcriptomics : RNA-seq analysis of treated cells reveals pathway enrichment (e.g., PI3K/AKT suppression) .
Methodological Challenges & Data Analysis
Q. How should researchers address discrepancies in crystallographic data for benzo-fused chromene derivatives?
- Redundant refinement : Cross-validate lattice parameters (e.g., monoclinic vs. orthorhombic systems) using multiple software (ShelXL, Olex2) .
- Hirshfeld surface analysis : Resolve ambiguities in hydrogen bonding and π-π interactions .
- Temperature-dependent XRD : Collect data at 100K to minimize thermal motion artifacts .
Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) datasets with limited sample sizes?
- Partial Least Squares (PLS) regression : Handles collinear variables in small datasets to identify key substituent effects .
- Bootstrapping : Resample data to estimate confidence intervals for IC₅₀ values .
- Cluster analysis : Group compounds by substituent patterns to prioritize synthetic targets .
Comparative & Translational Research
Q. How do structural modifications (e.g., methyl vs. ethyl groups) influence the compound’s pharmacokinetic properties?
- LogP measurements : Compare octanol/water partitioning to predict blood-brain barrier permeability .
- Microsomal stability assays : Incubate derivatives with liver microsomes to assess metabolic half-life (t₁/₂) .
- Caco-2 permeability models : Evaluate intestinal absorption for oral bioavailability optimization .
Q. What in vivo models are appropriate for validating the antitumor efficacy of this compound?
- Xenograft models : Implant human cancer cells (e.g., MDA-MB-231) into nude mice and monitor tumor volume reduction .
- PDX models : Use patient-derived tumors to recapitulate clinical heterogeneity .
- Toxicology profiling : Assess liver/kidney function via serum ALT/Cr levels after 28-day dosing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
